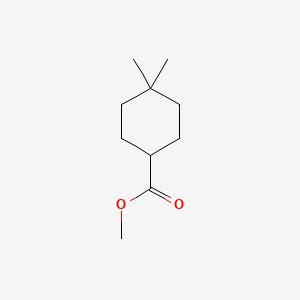

Methyl 4,4-dimethylcyclohexane-1-carboxylate

CAS No.: 828271-17-6

Cat. No.: VC19047925

Molecular Formula: C10H18O2

Molecular Weight: 170.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 828271-17-6 |

|---|---|

| Molecular Formula | C10H18O2 |

| Molecular Weight | 170.25 g/mol |

| IUPAC Name | methyl 4,4-dimethylcyclohexane-1-carboxylate |

| Standard InChI | InChI=1S/C10H18O2/c1-10(2)6-4-8(5-7-10)9(11)12-3/h8H,4-7H2,1-3H3 |

| Standard InChI Key | MVWGBEVPVXGISV-UHFFFAOYSA-N |

| Canonical SMILES | CC1(CCC(CC1)C(=O)OC)C |

Introduction

Structural and Physical Properties

Molecular Architecture

Methyl 4,4-dimethylcyclohexane-1-carboxylate features a six-membered cyclohexane ring with two methyl groups at the 4-position and a methyl ester group at the 1-position. The chair conformation of the cyclohexane ring minimizes steric strain, while the equatorial orientation of the ester group enhances stability .

Table 1: Key Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 170.25 g/mol |

| Exact Mass | 170.131 g/mol |

| LogP | 2.38 |

| Polar Surface Area (PSA) | 26.3 Ų |

The compound’s density, boiling point, and melting point remain unspecified in available literature, though its structural analogs suggest a liquid state at room temperature .

Spectroscopic Characteristics

While experimental spectroscopic data (e.g., NMR, IR) for this specific compound is absent in public databases, inferences can be drawn from related esters:

-

NMR: Expected signals include a singlet for the ester methyl group ( 3.6–3.7 ppm), multiplets for cyclohexane protons ( 1.2–2.1 ppm), and singlets for the 4,4-dimethyl groups ( 1.0–1.2 ppm) .

-

IR: Strong absorption bands near 1740 cm⁻¹ (C=O stretch) and 1200–1100 cm⁻¹ (C–O ester stretch) .

Synthesis and Manufacturing

Esterification Strategies

The most plausible synthesis route involves Fischer esterification of 4,4-dimethylcyclohexanecarboxylic acid with methanol under acidic catalysis (, reflux):

Alternative methods include:

-

Acid Chloride Route: Reaction of 4,4-dimethylcyclohexanecarbonyl chloride with methanol in the presence of a base (e.g., pyridine) .

-

Transesterification: Using a higher alkyl ester (e.g., ethyl) and methanol with catalytic sodium methoxide .

Industrial Considerations

Scale-up production requires optimized conditions to mitigate side reactions, such as:

-

Temperature Control: Maintaining 60–80°C to balance reaction rate and selectivity.

-

Catalyst Selection: Heterogeneous catalysts (e.g., ion-exchange resins) for easier separation .

Chemical Reactivity and Derivatives

Hydrolysis and Saponification

The ester hydrolyzes under acidic or basic conditions:

-

Acidic Hydrolysis: Yields 4,4-dimethylcyclohexanecarboxylic acid and methanol.

-

Basic Saponification: Produces the carboxylate salt, which can be acidified to the free acid .

Reduction and Oxidation

-

Reduction: Lithium aluminum hydride () reduces the ester to 4,4-dimethylcyclohexanemethanol.

-

Oxidation: Ozonolysis or permanganate oxidation could cleave the ring, though no experimental data confirms this .

Functional Group Transformations

-

Amidation: Reaction with ammonia or amines forms cyclohexanecarboxamides.

-

Grignard Addition: Organomagnesium reagents attack the carbonyl, generating tertiary alcohols .

Applications and Industrial Relevance

Synthetic Intermediate

The compound serves as a precursor for:

-

Pharmaceuticals: Prodrugs leveraging its esterase-labile linkage.

-

Fragrances: Cyclohexane derivatives are common in perfumery for their stability and mild odor .

Material Science

-

Polymer Plasticizers: Esters improve flexibility in polyvinyl chloride (PVC).

-

Solvents: Moderate polarity suits it for niche extraction processes .

Comparative Analysis with Structural Analogs

Table 2: Comparison with Related Esters

| Compound | Molecular Formula | LogP | Key Feature |

|---|---|---|---|

| Methyl 1,4-dimethylcyclohexane-1-carboxylate | 2.41 | 1,4-Dimethyl substitution | |

| Methyl cyclohexanecarboxylate | 1.92 | Unsubstituted cyclohexane ring | |

| Methyl 4-methylcyclohexane-1-carboxylate | 2.15 | Single methyl group at C4 |

The 4,4-dimethyl substitution in methyl 4,4-dimethylcyclohexane-1-carboxylate increases steric bulk compared to monosubstituted analogs, potentially slowing nucleophilic attacks at the ester carbonyl .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume